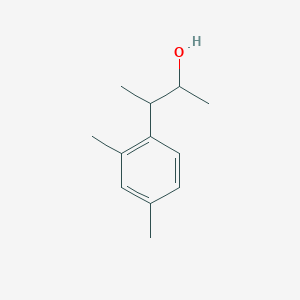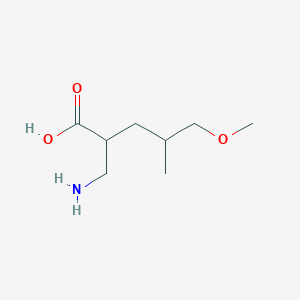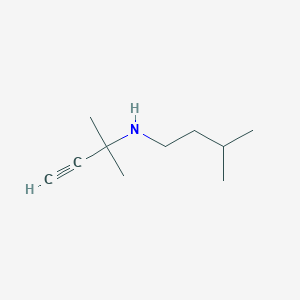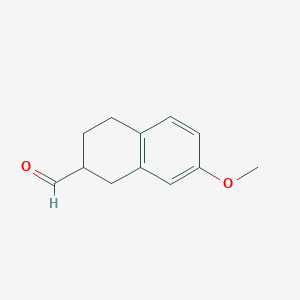
3-(2,4-Dimethylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 3-(2,4-Dimethylphenyl)butan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: As a secondary alcohol, it can be reduced to form hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and other functional group reagents
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)butan-2-one
Reduction: Corresponding hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity . The pathways involved may include metabolic processes where the compound is converted to other active forms that exert specific effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(2,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The presence of two methyl groups on the phenyl ring at positions 2 and 4 provides distinct steric and electronic effects that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12(9(2)7-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
Clave InChI |
MRGADQXCCJLEOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)






![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)


![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
